molecular formula C17H20N2O B15095704 N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide

Cat. No.: B15095704
M. Wt: 268.35 g/mol
InChI Key: FUJVDDLWYRCUSK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with N,N-dimethylethylenediamine. This reaction can be catalyzed using various reagents such as di-tert-butyl dicarbonate (Boc2O) and 4-(dimethylamino)pyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide involves its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerases I and II. This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription processes . The compound’s interaction with DNA and topoisomerases is crucial for its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide is unique due to its biphenyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other intercalating agents. Its specific interactions with DNA and topoisomerases make it a valuable compound for further research in medicinal chemistry and cancer therapy.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C17H20N2O/c1-19(2)13-12-18-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

FUJVDDLWYRCUSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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